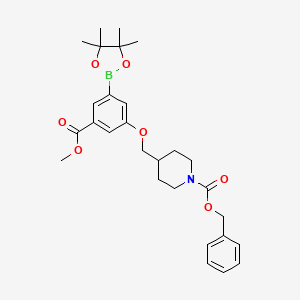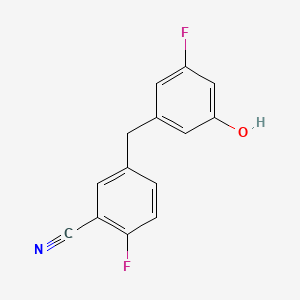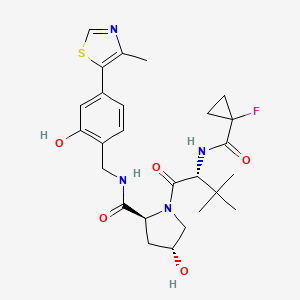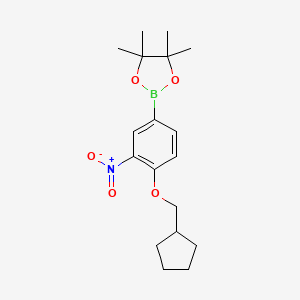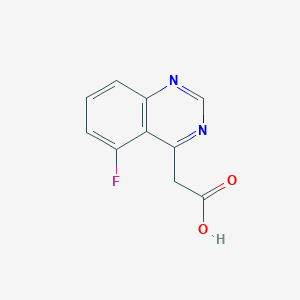![molecular formula C15H21ClFN B13714125 1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714125.png)
1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine is a synthetic organic compound characterized by the presence of a cyclobutyl ring substituted with a 2-chloro-6-fluorophenyl group and a butylamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of the 2-Chloro-6-fluorophenyl Group: This step often involves a reaction, where a boronic acid derivative of the 2-chloro-6-fluorophenyl group is coupled with the cyclobutyl ring.
Attachment of the Butylamine Chain:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of high-throughput reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of alkyl halides.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- 1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine
- 1-[1-(2-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine
- 1-[1-(2-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine
Uniqueness: 1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution can lead to enhanced binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H21ClFN |
|---|---|
Poids moléculaire |
269.78 g/mol |
Nom IUPAC |
1-[1-(2-chloro-6-fluorophenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H21ClFN/c1-10(2)9-13(18)15(7-4-8-15)14-11(16)5-3-6-12(14)17/h3,5-6,10,13H,4,7-9,18H2,1-2H3 |
Clé InChI |
MXNWFMSNHNHXPR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C1(CCC1)C2=C(C=CC=C2Cl)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


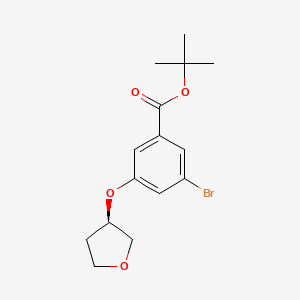
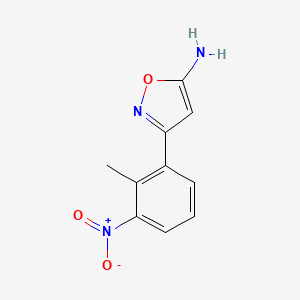
![4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13714060.png)
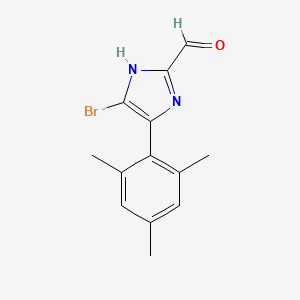

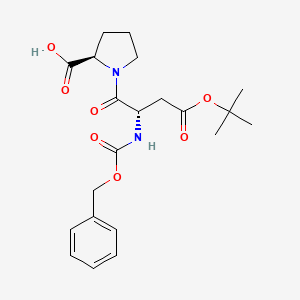
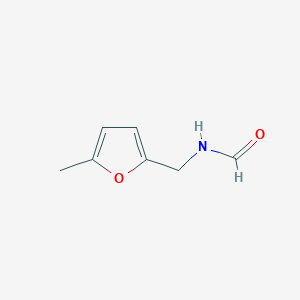
![(NZ)-N-[(4-morpholin-4-ylphenyl)methylidene]hydroxylamine](/img/structure/B13714098.png)
